3-O-Benzyl-16-O-benzoyl 16-Epiestriol
3-O-Benzyl-16-O-benzoyl 16-Epiestriol
Brand Name:
Vulcanchem
CAS No.:
1315629-96-9
VCID:
VC0136041
InChI:
InChI=1S/C32H34O4/c1-32-17-16-26-25-15-13-24(35-20-21-8-4-2-5-9-21)18-23(25)12-14-27(26)28(32)19-29(30(32)33)36-31(34)22-10-6-3-7-11-22/h2-11,13,15,18,26-30,33H,12,14,16-17,19-20H2,1H3/t26-,27-,28+,29+,30+,32+/m1/s1
SMILES:
CC12CCC3C(C1CC(C2O)OC(=O)C4=CC=CC=C4)CCC5=C3C=CC(=C5)OCC6=CC=CC=C6
Molecular Formula:
C32H34O4
Molecular Weight:
482.62
3-O-Benzyl-16-O-benzoyl 16-Epiestriol
CAS No.: 1315629-96-9
Reference Standards
VCID: VC0136041
Molecular Formula: C32H34O4
Molecular Weight: 482.62
CAS No. | 1315629-96-9 |
---|---|
Product Name | 3-O-Benzyl-16-O-benzoyl 16-Epiestriol |
Molecular Formula | C32H34O4 |
Molecular Weight | 482.62 |
IUPAC Name | [(8R,9S,13S,14S,16S,17R)-17-hydroxy-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl] benzoate |
Standard InChI | InChI=1S/C32H34O4/c1-32-17-16-26-25-15-13-24(35-20-21-8-4-2-5-9-21)18-23(25)12-14-27(26)28(32)19-29(30(32)33)36-31(34)22-10-6-3-7-11-22/h2-11,13,15,18,26-30,33H,12,14,16-17,19-20H2,1H3/t26-,27-,28+,29+,30+,32+/m1/s1 |
Standard InChIKey | DRFRYFTUEIVIQI-LKVABKQTSA-N |
SMILES | CC12CCC3C(C1CC(C2O)OC(=O)C4=CC=CC=C4)CCC5=C3C=CC(=C5)OCC6=CC=CC=C6 |
Synonyms | (16β,17β)- 3-(Phenylmethoxy)estra-1,3,5(10)-triene-16,17-diol 16-Benzoate; |
PubChem Compound | 71313772 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume